Giganteone A

Description

Contextualization within Natural Products Chemistry

Natural products chemistry is a field of study focused on the isolation, structure elucidation, and analysis of chemical substances produced by living organisms. csir.co.za This discipline forms a cornerstone of organic chemistry, which historically began as the study of chemicals derived from plants and animals. wou.edu Natural products are broadly categorized into primary and secondary metabolites. Primary metabolites are essential for an organism's survival, while secondary metabolites are not required for basic life functions but often provide an evolutionary advantage. wou.edu Giganteone A is classified as a secondary metabolite, specifically a dimeric acylphenol, derived from plant sources. mdpi.comnih.gov Its study is a classic example of natural products chemistry, involving extraction from a natural source, purification, and characterization to understand its chemical properties and potential applications. csir.co.za

Overview of Dimeric Acylphenols from the Myristicaceae Genus

This compound belongs to a rare class of secondary metabolites known as acylphenols and their dimeric forms. mdpi.comdntb.gov.ua To date, these compounds have been identified almost exclusively within the Myristicaceae family, particularly in the genus Myristica. mdpi.comdntb.gov.ua This plant genus is recognized for producing a variety of phenolic secondary metabolites, including flavonoids, lignans, neolignans, and the characteristic acylphenols. mdpi.com Dimeric acylphenols are complex structures formed from the joining of two acylphenol units. Besides this compound, other related dimeric acylphenols and monomeric acylphenols have been isolated from Myristica species.

Table 1: Examples of Acylphenols and Dimeric Acylphenols from the Genus Myristica

| Compound Group | Specific Examples | Source Species (Examples) | Citation(s) |

|---|---|---|---|

| Giganteones | This compound, Giganteone C, Giganteone E | Myristica maxima, Myristica crassa | nih.govthieme-connect.com |

| Malabaricones | Malabaricone A, Malabaricone B, Malabaricone C | Myristica cinnamomea, Myristica crassa | thieme-connect.commdpi.com |

| Maingayones | Maingayone A, Maingayone B, Maingayone C | Myristica maxima, Myristica crassa | nih.govthieme-connect.com |

Historical Discovery and Initial Characterization of this compound

This compound has been isolated from the bark and seed mace of several plant species within the Myristica genus. Its discovery is the result of phytochemical investigations into these plants. For instance, it was isolated from the bark of Myristica maxima Warb. and Myristica cinnamomea King. nih.govmdpi.com More recently, it was also reported as a constituent of the seed mace of Myristica ceylanica. benthamdirect.com

The initial characterization and structural elucidation of this compound were accomplished using a combination of modern spectroscopic and spectrometric techniques. Researchers employed one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy to determine the connectivity and spatial arrangement of atoms within the molecule. nih.govmdpi.com Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) analyses, such as LCMS-IT-TOF (Ion Trap-Time of Flight), were crucial in establishing its molecular weight and formula, confirming its identity as a dimeric acylphenol. nih.govmdpi.com

Academic Research Significance and Objectives

The academic interest in this compound stems from its diverse and potent biological activities, which have been the focus of numerous research objectives. A primary goal of this research is to explore its potential as a lead compound for the development of new therapeutic agents. mdpi.com

Key areas of research significance include:

Enzyme Inhibition: this compound has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. tandfonline.comresearchgate.net Its inhibitory activity is significantly higher than that of acarbose, a standard drug used for managing type 2 diabetes. tandfonline.com This has prompted research into its potential as an antidiabetic agent. tandfonline.comum.edu.my It has also been isolated in studies screening for acetylcholinesterase inhibitors, which are relevant to Alzheimer's disease treatment. thieme-connect.com

Anticancer Activity: Research has shown that this compound exhibits activity against human prostate cancer cell lines, making it a subject of interest in oncology research. nih.gov This was the first report on the prostate cancer inhibiting potential of this class of compounds. nih.gov

Antimicrobial Communication (Quorum Sensing) Inhibition: this compound has demonstrated the ability to interfere with quorum sensing (QS), a cell-to-cell communication system in bacteria. mdpi.com By disrupting QS, it may offer a novel approach to combating bacterial infections, potentially reducing the development of multi-drug resistance. mdpi.commdpi.com

Antioxidant Properties: The compound has shown potent DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity. nih.govresearchgate.net This antioxidant capacity is a key feature, often studied alongside its other biological effects, as oxidative stress is implicated in numerous diseases, including diabetes. tandfonline.com

The overarching objective of this research is to understand the structure-activity relationships of this compound and its analogs, with the ultimate aim of developing new pharmaceutical products. mdpi.com

Structure

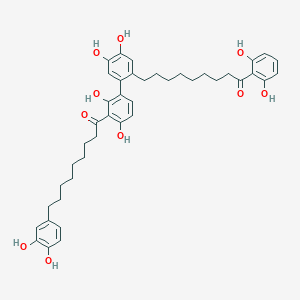

2D Structure

Properties

Molecular Formula |

C42H50O10 |

|---|---|

Molecular Weight |

714.8 g/mol |

IUPAC Name |

9-(3,4-dihydroxyphenyl)-1-[3-[2-[9-(2,6-dihydroxyphenyl)-9-oxononyl]-4,5-dihydroxyphenyl]-2,6-dihydroxyphenyl]nonan-1-one |

InChI |

InChI=1S/C42H50O10/c43-31-22-20-27(24-37(31)49)14-9-5-1-3-8-12-17-35(47)41-36(48)23-21-29(42(41)52)30-26-39(51)38(50)25-28(30)15-10-6-2-4-7-11-16-32(44)40-33(45)18-13-19-34(40)46/h13,18-26,43,45-46,48-52H,1-12,14-17H2 |

InChI Key |

YLOQHHSJSFTBRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC(=C(C=C2C3=C(C(=C(C=C3)O)C(=O)CCCCCCCCC4=CC(=C(C=C4)O)O)O)O)O)O |

Synonyms |

giganteone A |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Analytical Characterization

Advanced Spectroscopic and Spectrometric Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

The definitive structure of Giganteone A was established primarily through the application of Nuclear Magnetic Resonance (NMR) spectroscopy. thieme-connect.comnih.gov Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) spectroscopy, supplemented by two-dimensional (2D) NMR techniques, have been instrumental in assigning the connectivity of atoms within the molecule. thieme-connect.comnih.gov

Spectroscopic data from studies on this compound isolated from Myristica crassa revealed the presence of four distinct benzene (B151609) rings and two n-octyl chains. thieme-connect.com Analysis of the ¹H-NMR spectrum indicated specific substitution patterns for these aromatic rings. For instance, a 1,2,3-trisubstituted ring was identified by characteristic signals at δ 6.32 (2H, d, J = 8 Hz) and 7.17 (1H, t, J = 8 Hz). thieme-connect.com Similarly, a 1,2,4,5-tetrasubstituted ring showed singlets at δ 6.53 (1H, s) and 6.65 (1H, s). thieme-connect.com The presence of a 1,2,3,4-tetrasubstituted ring and a 1,4-disubstituted ring were also confirmed by their respective proton signals. thieme-connect.com

The following table summarizes the reported ¹H-NMR and ¹³C-NMR spectroscopic data for this compound.

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| Ring a | ||

| 17 | - | - |

| 18 | - | 6.32 (d, 8) |

| 19 | - | 7.17 (t, 8) |

| 20 | - | 6.32 (d, 8) |

| 21 | - | - |

| 22 | - | - |

| Ring b | ||

| 10 | - | - |

| 11 | - | 6.65 (s) |

| 12 | - | - |

| 13 | - | - |

| 14 | - | 6.53 (s) |

| 15 | - | - |

| Ring a' | ||

| 17' | - | - |

| 18' | - | - |

| 19' | - | 7.04 (d, 8.5) |

| 20' | - | 6.40 (d, 8.5) |

| 21' | - | - |

| 22' | - | - |

| Ring b' | ||

| 10' | - | - |

| 11' | - | 6.93 (m) |

| 12' | - | 6.94 (d, 8) |

| 13' | - | - |

| 14' | - | 6.94 (d, 8) |

| 15' | - | 6.93 (m) |

| n-Octyl Chains (c and d) | ||

| Aliphatic Region | - | - |

| Note: Specific assignments for all carbon and proton signals were not fully detailed in the provided search results. This table reflects the available information. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) has been a critical tool in determining the precise molecular formula of this compound. This technique measures the mass-to-charge ratio of an ion with high accuracy, allowing for the unambiguous determination of its elemental composition.

Studies utilizing High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) have established the molecular formula of this compound as C₄₂H₅₀O₁₀. mdpi.com This formula corresponds to a specific molecular weight, which is a fundamental characteristic of the compound. The fragmentation pattern observed in the mass spectrum further corroborates the proposed structure, showing characteristic losses of molecular fragments that are consistent with the acylphenol dimer structure. mdpi.com For example, the cleavage of the C-C bond in the dimer results in a diagnostic fragment ion. mdpi.com

| Technique | Ion | Molecular Formula | Calculated m/z |

| HR-ESI-MS | [M-H]⁻ | C₄₂H₄₉O₁₀ | 713.3323 |

Advanced Chiroptical Methods for Absolute Stereochemistry

While the planar structure of this compound has been well-established, the determination of its absolute stereochemistry requires the use of advanced chiroptical methods. These techniques are sensitive to the three-dimensional arrangement of atoms in a molecule.

For complex natural products like this compound, methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are often employed. These spectroscopic techniques measure the differential absorption of left and right circularly polarized light. The resulting spectra are highly sensitive to the chirality of the molecule.

In the case of related natural products, the absolute configuration has been determined by comparing experimentally obtained ECD spectra with those predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). mdpi.com Another powerful technique is the modified Mosher's method, a chemical derivatization method coupled with ¹H-NMR analysis, which can be used to determine the absolute configuration of chiral alcohols. mdpi.com Although direct application of these methods to this compound is not explicitly detailed in the available literature, they represent the standard and most reliable approaches for establishing the absolute stereochemistry of such complex dimeric natural products.

Crystallographic Analysis (if applicable)

To date, there are no reports in the scientific literature of a single-crystal X-ray crystallographic analysis of this compound. This technique, which involves diffracting X-rays through a crystalline sample, provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry. The absence of crystallographic data for this compound is likely due to challenges in obtaining crystals of sufficient quality for X-ray diffraction analysis, which is a common hurdle for many complex natural products that may exist as oils or amorphous solids. chemfaces.com

Synthetic Approaches and Chemical Modification

Total Synthesis Strategies for Giganteone A

A complete total synthesis of this compound has not yet been reported in the scientific literature. However, based on its dimeric structure derived from Malabaricone C, a plausible synthetic strategy can be envisioned.

Retrosynthetic Analysis and Strategic Bond Disconnections

A logical retrosynthetic analysis of this compound would commence with the disconnection of the carbon-carbon bond that links the two Malabaricone C monomer units. This strategic bond disconnection simplifies the complex dimeric structure into its constituent monomer, Malabaricone C. This approach is supported by the proposed biosynthesis of this compound, which is believed to occur through the dimerization of two Malabaricone C molecules. smolecule.comdntb.gov.ua

Further retrosynthetic analysis would then focus on Malabaricone C. A key disconnection for Malabaricone C involves breaking the bond between the carbonyl group and the phenyl ring, leading to two simpler fragments: a resorcinol (B1680541) derivative and a nine-carbon aliphatic chain with a terminal phenyl group. This strategy has been successfully employed in the total synthesis of Malabaricone C. acs.org

| Target Molecule | Key Disconnection | Precursor(s) |

| This compound | C-C bond between monomer units | Malabaricone C |

| Malabaricone C | Acyl-phenyl bond | Resorcinol derivative, 9-phenylnonanoic acid derivative |

Development of Key Synthetic Methodologies for the Core Skeleton

As a full total synthesis of this compound is yet to be accomplished, the development of key synthetic methodologies has centered on the synthesis of its precursor, Malabaricone C. A notable total synthesis of Malabaricone C utilized a cross-metathesis reaction as a key step to construct the ω-aryl heptyl bromide, a crucial building block. acs.org This approach represents an efficient and shorter route compared to previously reported lengthy syntheses. acs.org The synthesis of various diarylnonanoids related to malabaricones has also been achieved through aldol (B89426) reactions between phenylheptanal and substituted acetophenones, followed by hydrogenation. pharm.or.jp These established methodologies for the synthesis of the Malabaricone C core provide a solid foundation for a future total synthesis of this compound.

Stereocontrolled Synthesis and Diastereoselective Approaches

This compound possesses multiple stereocenters, making stereocontrol a critical aspect of its synthesis. The stereochemistry of this compound is directly inherited from its precursor, Malabaricone C. Therefore, controlling the stereocenters during the synthesis of Malabaricone C is paramount. In the reported total synthesis of Malabaricone C, the stereochemistry was not explicitly controlled, leading to a racemic mixture. acs.org For a stereocontrolled synthesis of this compound, an asymmetric synthesis of Malabaricone C would be required. This could potentially be achieved using chiral catalysts or auxiliaries in key bond-forming reactions.

The dimerization of Malabaricone C to form this compound also presents a diastereoselective challenge. The enzymatic synthesis of this compound suggests that the enzyme plays a crucial role in controlling the diastereoselectivity of the coupling reaction. japsonline.comthieme-connect.com Mimicking this diastereoselectivity in a chemical synthesis would require the development of a suitable diastereoselective coupling methodology.

Chemoenzymatic Synthesis of this compound and Related Compounds

A significant breakthrough in the synthesis of this compound was the development of a chemoenzymatic approach. This method mimics the proposed biosynthetic pathway and utilizes an enzymatic coupling of Malabaricone C. smolecule.comdntb.gov.ua The enzymatic synthesis of this compound and its isomer, Giganteone B, has been successfully achieved using horseradish peroxidase or laccase as the catalyst. japsonline.comthieme-connect.commdpi.comresearchgate.netresearchgate.net This biomimetic approach offers a direct and efficient route to these dimeric acylphenols from their natural precursor. The use of enzymes provides high selectivity and avoids the need for complex protecting group strategies that would be necessary in a purely chemical synthesis. researchgate.netnih.govmonash.edu

Semisynthesis from Natural Precursors (e.g., Malabaricone C)

The most practical route to this compound to date is through the semisynthesis from its natural precursor, Malabaricone C. Malabaricone C can be isolated from various species of the Myristica genus. monash.edumdpi.comresearchgate.netmdpi.comresearchgate.netnih.govacs.org The enzymatic dimerization of isolated Malabaricone C provides a direct pathway to this compound. japsonline.comthieme-connect.com This semisynthetic strategy is highly valuable as it allows for the production of this compound for biological studies without resorting to a lengthy and potentially low-yielding total synthesis. The isolation of Malabaricone C, however, can be challenging due to its similarity to other malabaricones. acs.org

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design and synthesis of analogues of this compound are crucial for exploring the structure-activity relationship (SAR) and developing new therapeutic agents. While no studies have specifically reported the synthesis of this compound analogues, research on the synthesis of Malabaricone C analogues provides valuable insights.

A series of Malabaricone C analogues have been synthesized to investigate their anticancer properties. nih.gov These syntheses involved modifications of the aromatic rings and the length of the nonane (B91170) chain. The insights gained from the SAR of these Malabaricone C analogues can be directly applied to the design of novel this compound derivatives. For instance, Malabaricone C analogues with potent activity could be subjected to enzymatic dimerization to produce the corresponding this compound analogues. Furthermore, chemical modifications of the synthesized this compound could be explored to introduce different functional groups and modulate its biological activity. The development of synthetic routes to various chalcone (B49325) analogues, which share some structural similarities with the acylphenol moiety of this compound, could also inspire the design of new derivatives. researchgate.net

Biosynthesis of Giganteone a

Proposed Biosynthetic Pathway of Dimeric Acylphenols

The biosynthesis of Giganteone A is proposed to proceed via the oxidative coupling of two monomeric acylphenol units. Acylphenols are characterized by a phenolic ring attached to a long aliphatic chain. In the case of this compound, the specific monomeric precursor is believed to be Malabaricone C. researchgate.netjapsonline.com

The proposed pathway begins with the synthesis of the acylphenol monomers themselves. While the complete upstream pathway for malabaricones has not been fully elucidated, it likely involves polyketide synthase (PKS) or fatty acid synthase (FAS) machinery to construct the diarylnonanoid scaffold. acs.org The critical step to forming this compound is the dimerization of two Malabaricone C molecules. This is not a spontaneous reaction but rather one that is enzymatically controlled, ensuring a specific linkage between the two units. Research has demonstrated that this compound can be synthesized in vitro from Malabaricone C through an enzyme-catalyzed reaction. japsonline.comoalib.comenseignementsup-recherche.gouv.fr This dimerization results in a C-C bond between the phenolic rings of the two precursor molecules.

Identification and Characterization of Biosynthetic Enzymes

The key transformation in the biosynthesis of this compound is the oxidative dimerization of its monomeric precursors. This type of phenolic coupling is commonly catalyzed by oxidoreductase enzymes such as laccases or peroxidases. nih.govrsc.org

Seminal work on the synthesis of this compound demonstrated that a laccase enzyme can efficiently catalyze its formation from Malabaricone C. japsonline.comoalib.comenseignementsup-recherche.gouv.fr Laccases are copper-containing enzymes that oxidize phenolic substrates by removing a hydrogen atom from a hydroxyl group, generating a phenoxy radical. nih.govmdpi.com These highly reactive radicals can then couple in a non-enzymatic step to form a new carbon-carbon or carbon-oxygen bond, leading to dimerization. rsc.org

While a laccase from Trametes versicolor has been used successfully for the in vitro synthesis of this compound, the specific endogenous enzyme responsible for its formation within Myristica species has not yet been isolated and characterized. japsonline.commdpi.com However, the success of the laccase-mediated synthesis provides a strong model for the natural biosynthetic reaction.

Table 1: Key Enzymes in Phenolic Dimerization

| Enzyme Class | Cofactor/Prosthetic Group | General Function in Dimerization | Relevance to this compound |

| Laccase | Copper (Type 1, 2, and 3) | Catalyzes one-electron oxidation of phenols to form reactive phenoxy radicals that subsequently couple. nih.govrsc.org | An enzyme of this class has been shown to catalyze the formation of this compound from Malabaricone C in vitro. japsonline.comoalib.com |

| Peroxidase | Heme | Uses hydrogen peroxide to oxidize phenolic substrates, leading to radical formation and dimerization. | A plausible alternative or parallel enzymatic mechanism for phenolic coupling in nature. |

| Cytochrome P450 | Heme | Can catalyze a wide range of oxidative reactions, including phenol (B47542) coupling, though less commonly cited for this specific type of dimerization than laccases. | Represents another family of enzymes known to perform complex oxidative chemistry in natural product biosynthesis. |

Genetic Basis of Biosynthesis and Gene Cluster Elucidation

In many microorganisms and plants, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). This co-localization facilitates the coordinated regulation and expression of all the necessary genes to produce the final natural product.

It is highly probable that the biosynthesis of this compound and its acylphenol precursors is governed by such a BGC in Myristica plants. This cluster would be expected to contain the gene for a core synthase (likely a PKS) to build the monomer scaffold, as well as genes for tailoring enzymes, such as the crucial laccase or peroxidase required for the final dimerization step.

To date, however, the specific biosynthetic gene cluster responsible for this compound production has not been identified or sequenced from any Myristica species. Elucidating this BGC is a critical next step in the field. Its discovery would confirm the proposed biosynthetic pathway and provide the genetic blueprint necessary for heterologous production efforts.

Mechanistic Studies of Key Enzymatic Transformations

The central mechanistic step in the formation of this compound is the laccase-catalyzed oxidative coupling of two Malabaricone C molecules. The transformation proceeds through a radical mechanism. nih.govmdpi.com

The process can be described in two main stages:

Enzymatic Oxidation: The laccase enzyme interacts with the phenolic hydroxyl group of a Malabaricone C molecule. The copper center of the laccase facilitates a one-electron oxidation of the phenol, removing a hydrogen atom and generating a resonance-stabilized phenoxy radical. rsc.org

Non-enzymatic Radical Coupling: Two of these phenoxy radicals, once released from the enzyme's active site, then couple to form a stable C-C bond. The regioselectivity of the coupling, which dictates the final structure of this compound, is determined by the electron distribution in the phenoxy radical intermediate and steric factors. This radical-radical coupling reaction is typically very fast and occurs without further enzymatic control. researchgate.net

This mechanism explains how a relatively simple enzymatic oxidation can lead to the formation of a complex dimeric structure. The role of the enzyme is to generate the reactive intermediates, which then combine to yield the final product.

Engineered Biosynthesis and Heterologous Production Strategies

Engineered biosynthesis, or heterologous production, involves transferring the genetic machinery for producing a natural product from its native organism into a more tractable host, such as Escherichia coli or Saccharomyces cerevisiae (yeast). This strategy is widely used to produce valuable compounds that are difficult to obtain by chemical synthesis or extraction from their natural source. acs.orgresearchgate.net

For this compound, heterologous production would require the identification and transfer of its entire biosynthetic gene cluster into a suitable host organism. As discussed, this gene cluster has not yet been discovered, which is the primary bottleneck preventing its engineered biosynthesis.

Once the BGC is elucidated, a potential strategy would involve:

Cloning the entire gene cluster, including the core synthase for the Malabaricone C monomer and the specific laccase for dimerization, into an expression vector.

Transforming a host strain, like yeast, with this vector.

Optimizing fermentation conditions to encourage the host to express the biosynthetic genes and produce this compound.

While heterologous production of other complex plant and fungal metabolites has been achieved, the application of this technology to this compound remains a future goal, pending the foundational discovery of its genetic basis. nih.gov

Investigation of Biological Activities and Underlying Mechanisms

Anti-diabetic Activity and Enzyme Inhibition

The potential of Giganteone A in the context of diabetes management has been highlighted through its significant inhibitory action on key enzymes involved in carbohydrate digestion. chemfaces.comresearchgate.net

Alpha-Glucosidase Inhibitory Activity and Potency

This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme crucial for breaking down complex carbohydrates into absorbable monosaccharides. chemfaces.comresearchgate.net By inhibiting this enzyme, this compound can help to moderate postprandial hyperglycemia. Studies have quantified this inhibitory effect, reporting an IC50 value of 39.52 µM. chemfaces.comresearchgate.net This potency is noteworthy, as it is approximately 37 times more potent than acarbose, a standard α-glucosidase inhibitor used in clinical practice. chemfaces.comresearchgate.net Another investigation reported a similar IC50 value of 37.2±0.18 μM for this compound against α-glucosidase. researchgate.net

| Compound | IC50 Value (µM) | Relative Potency (vs. Acarbose) | Source |

|---|---|---|---|

| This compound | 39.52 | ~37-fold higher | chemfaces.comresearchgate.net |

| This compound | 37.2 | Not specified | researchgate.net |

| Acarbose | ~1462.24 | Standard | chemfaces.comresearchgate.net |

Mechanistic Studies on Alpha-Glucosidase Binding and Allosteric Modulation

To understand the inhibitory mechanism, molecular docking studies have been conducted. These computational analyses suggest that this compound binds directly within the active site of the α-glucosidase enzyme. chemfaces.comresearchgate.net The interaction is stabilized predominantly through the formation of hydrogen bonds between the compound and amino acid residues in the enzyme's active site. chemfaces.comresearchgate.net This binding at the catalytic center indicates a competitive mode of inhibition, where this compound vies with the natural substrate for access to the enzyme. The available research focuses on this active site interaction, and there is currently no evidence to suggest that this compound acts via allosteric modulation of the α-glucosidase enzyme.

Glucose Metabolism Modulation in Cellular and Preclinical Models

While the α-glucosidase inhibitory activity of this compound presents a clear mechanism for its potential anti-diabetic effects, detailed studies on its direct modulation of glucose metabolism pathways in cellular or preclinical models are limited. Key signaling pathways involved in glucose metabolism, such as the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) and 5' AMP-activated protein kinase (AMPK) pathways, are known to be crucial for cellular glucose uptake and insulin (B600854) signaling. researchgate.net Although related compounds from the same chemical class have been shown to influence these pathways, specific research demonstrating that this compound directly modulates these cascades in cell lines (e.g., adipocytes or myocytes) or in animal models of diabetes has not been extensively reported in the reviewed scientific literature. researchgate.net

Anti-Quorum Sensing and Anti-Virulence Properties

Beyond its metabolic effects, this compound exhibits properties that interfere with bacterial communication, a process known as quorum sensing (QS). nih.govchemfaces.com By disrupting QS, it is possible to reduce the virulence of pathogenic bacteria without exerting bactericidal pressure, which may help mitigate the development of antibiotic resistance. researchgate.net

Inhibition of Bacterial Quorum Sensing Systems (e.g., Escherichia coli Biosensors)

This compound has been demonstrated to be a suitable anti-quorum sensing agent. nih.govchemfaces.com Its activity was evaluated using genetically engineered Escherichia coli biosensor strains, which produce bioluminescence in response to specific QS signal molecules. nih.gov In these assays, this compound significantly inhibited bioluminescence in a concentration-dependent manner. nih.gov This inhibitory effect was observed against two different biosensor strains, E. coli [pSB401] and E. coli [pSB1075], indicating a broad-spectrum anti-QS activity. nih.gov Importantly, the compound did not show bactericidal effects at the tested concentrations, confirming that the reduction in bioluminescence was due to QS inhibition rather than cell death. nih.gov

| Biosensor System | Target AHL Type | Observed Effect of this compound | Source |

|---|---|---|---|

| Escherichia coli [pSB401] | Short-chain (C6-C8) | Significant, concentration-dependent inhibition of bioluminescence | nih.gov |

| Escherichia coli [pSB1075] | Long-chain (C10-C14) | Significant, concentration-dependent inhibition of bioluminescence | nih.gov |

Modulation of N-Acylhomoserine Lactone (AHL) Signaling Pathways

The mechanism behind this compound's anti-QS activity lies in its ability to interfere with N-acylhomoserine lactone (AHL) signaling pathways. nih.govresearchgate.net AHLs are a class of signaling molecules used by many Gram-negative bacteria to coordinate group behaviors. nih.gov The E. coli biosensors used to test this compound are specifically designed to detect AHLs of different lengths. The E. coli [pSB401] strain responds to short-to-medium chain AHLs (N-hexanoyl-L-homoserine lactone), while the E. coli [pSB1075] strain is activated by longer chain AHLs (N-(3-oxo-dodecanoyl)-l-homoserine lactone). nih.gov The demonstrated ability of this compound to inhibit bioluminescence in both of these systems indicates that it can disrupt QS signaling governed by both short- and long-chain AHLs, highlighting its potential as a broad-spectrum anti-virulence agent. nih.govresearchgate.net

Antioxidant Activity

This compound has been identified as a compound with notable antioxidant properties. The antioxidant capacity of a compound is often evaluated by its ability to scavenge synthetic free radicals. A widely used method for this purpose is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.govresearchgate.net The DPPH radical is a stable, deep-violet-colored molecule that becomes decolorized upon accepting a hydrogen atom or an electron from an antioxidant substance. nih.gov The degree of color change, measured spectrophotometrically, is proportional to the radical scavenging ability of the compound being tested. researchgate.net

The efficacy of an antioxidant in this assay is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to scavenge 50% of the DPPH radicals. researchgate.netsld.cu A lower IC50 value indicates a higher antioxidant potency. While this compound is recognized for its antioxidant potential, specific IC50 values from DPPH assays are not extensively detailed in the available scientific literature. However, for context, the table below presents typical DPPH scavenging activities for various natural compounds, illustrating how antioxidant efficacy is quantified and classified.

Table 2: Representative Free Radical Scavenging Activity (DPPH Assay) of Natural Compounds This table shows example IC50 values for different natural antioxidants to illustrate how scavenging efficacy is reported. A lower IC50 value signifies stronger antioxidant activity. Data for this compound is not specified in the reviewed literature.

| Compound/Extract | Source | DPPH IC50 (µg/mL) | Antioxidant Strength Classification | Reference |

|---|---|---|---|---|

| Ellagic Acid | Gymnanthes lucida | 11.75 ± 0.53 | Very Strong | sld.cu |

| Ascorbic Acid (Standard) | - | 12.27 ± 0.28 | Very Strong | sld.cu |

| Chair Conformer (Resorcinarene) | Synthetic | 47.46 | Very Strong | researchgate.net |

| Methanol Leaf Extract | Vernonia amygdalina | 94.92 | Strong | nih.gov |

Classification based on IC50 values: <50 µg/mL (Very Strong), 50-100 µg/mL (Strong), 101-150 µg/mL (Moderate). researchgate.net

Beyond direct free radical scavenging, the antioxidant activity of this compound within a biological system involves interaction with complex cellular antioxidant defense mechanisms. Cells are constantly exposed to reactive oxygen species (ROS) generated during normal metabolic processes, such as mitochondrial respiration. mdpi.com An imbalance between ROS production and the cell's ability to neutralize them leads to oxidative stress, a condition implicated in numerous diseases. unirioja.es

A primary cellular defense against oxidative stress is the glutathione (B108866) (GSH) system. nih.govmdpi.com Glutathione is a tripeptide that acts as a major non-enzymatic antioxidant, directly neutralizing ROS and serving as a critical cofactor for antioxidant enzymes like glutathione peroxidase. nih.govfrontiersin.org This enzyme catalyzes the reduction of harmful peroxides to water, a reaction in which GSH is oxidized to glutathione disulfide (GSSG). The enzyme glutathione reductase then recycles GSSG back to its reduced GSH form. mdpi.com The ratio of GSH to GSSG is a critical indicator of cellular redox status; a decrease in this ratio signifies a state of oxidative stress. mdpi.com

The antioxidant mechanism of this compound at the cellular level is likely to involve the modulation of this glutathione system. By supporting the maintenance of a high GSH/GSSG ratio, it could help protect cells from oxidative damage, preserve the function of proteins sensitive to oxidation, and regulate redox-sensitive signaling pathways involved in cell health and apoptosis. mdpi.comfrontiersin.org

Anticancer and Cytotoxic Activities (Preclinical Investigations)

Preclinical studies have identified this compound as a natural compound with potential chemopreventive and anticancer properties. japsonline.com A fundamental aspect of anticancer activity is the ability to inhibit the uncontrolled proliferation that is a hallmark of cancer cells. This cytotoxic activity is typically assessed in vitro by treating various cancer cell lines with the compound and measuring its effect on cell viability.

The potency of an anticancer agent is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the proliferation of 50% of the cancer cells after a specific exposure time. upm.edu.myms-editions.cl A low IC50 value suggests high potency. According to criteria from the US National Cancer Institute, a crude plant extract with an IC50 value below 20 µg/mL is considered to have significant cytotoxic activity. nih.gov While specific IC50 values for this compound against a wide panel of cancer cell lines are not available in the reviewed literature, the table below provides representative data for other natural compounds to illustrate how such preclinical anticancer potential is evaluated.

Table 3: Representative Cytotoxic Activity (IC50) of Natural Compounds Against Human Cancer Cell Lines This table presents example IC50 values for various natural products to demonstrate the evaluation of in vitro anticancer activity. Lower IC50 values indicate greater potency. Data for this compound is not specified in the reviewed literature.

| Compound/Agent | Cancer Cell Line | Cell Type | IC50 Value (µg/mL) | Reference |

|---|---|---|---|---|

| Goniothalamin | Saos-2 | Osteosarcoma | 0.62 ± 0.06 | upm.edu.my |

| Goniothalamin | MCF-7 | Breast Adenocarcinoma | 0.81 ± 0.12 | upm.edu.my |

| Dorstenia psilurus Extract | HeLa | Cervical Cancer | 17.93 | nih.gov |

| Geldanamycin Derivative | MCF-7 | Breast Carcinoma | 82.50 | japsonline.com |

A key mechanism through which many anticancer compounds exert their effect is by inducing apoptosis, or programmed cell death. nih.gov Apoptosis is a highly regulated process that eliminates damaged or unwanted cells, and its evasion is a critical step in tumor development. mdpi.com Inducing apoptosis in malignant cells is a primary goal of cancer therapy.

The intrinsic pathway of apoptosis is a common target for natural chemotherapeutic agents. This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). nih.govmdpi.com In healthy cells, Bcl-2 prevents the activation of Bax, thereby preserving mitochondrial integrity. In response to a death signal, the balance shifts: the expression of Bcl-2 may decrease while Bax is activated. haematologica.org Activated Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm. nih.gov This event triggers the formation of a protein complex called the apoptosome, which activates a cascade of enzymes known as caspases, particularly the initiator caspase-9 and the executioner caspase-3. mdpi.comnih.gov Activated caspase-3 then dismantles the cell by cleaving critical cellular proteins, leading to the characteristic morphological changes of apoptosis. mdpi.com

The anticancer activity of this compound is likely mediated through the induction of such an apoptotic pathway. By potentially down-regulating anti-apoptotic proteins like Bcl-2 and/or promoting the action of pro-apoptotic proteins like Bax, this compound could trigger the caspase cascade, leading to the selective death of cancer cells. nih.govhaematologica.org

Structure Activity Relationships Sar and Ligand Design

Correlative Analysis of Giganteone A Structure and Biological Potency

This compound, a dimer of malabaricone C, has demonstrated significant biological activities, most notably as an inhibitor of the α-glucosidase enzyme and as a quorum-sensing (QS) inhibitor. nih.govnih.gov The correlation between its unique dimeric structure and its biological potency is a key area of investigation.

In studies evaluating its potential as an antidiabetic agent, this compound was identified as a potent α-glucosidase inhibitor. nih.gov Its inhibitory concentration (IC50) was found to be 39.52 µM, making it approximately 37 times more potent than acarbose, a standard clinical inhibitor for α-glucosidase. nih.gov This enhanced potency when compared to its monomeric counterpart, malabaricone C, strongly suggests that the dimeric nature of this compound is a crucial contributor to its biological function. The larger molecular footprint likely allows for more extensive interactions within the enzyme's active site, leading to more effective inhibition.

Furthermore, this compound has been shown to inhibit quorum sensing in Escherichia coli biosensors, a process critical for bacterial communication and virulence. nih.gov This activity was significant for both short and long-chain N-acyl-homoserine lactone (AHL) quorum-sensing systems. nih.gov The ability to disrupt QS pathways highlights a different facet of this compound's biological profile, again linked to its specific chemical architecture.

Table 1: α-Glucosidase Inhibitory Activity of this compound and Related Compounds

| Compound | Type | IC50 (µM) | Relative Potency (vs. Acarbose) |

|---|---|---|---|

| This compound | Dimeric Acylphenol | 39.52 | ~37x more potent |

| Malabaricone C | Monomeric Acylphenol | 59.61 | ~24x more potent |

| Acarbose | Standard Drug | ~1462.24 | 1x (Reference) |

Data sourced from a 2021 study on the α-glucosidase inhibitory activities of these compounds. nih.gov

Identification of Critical Structural Motifs for Target Interaction

The efficacy of a ligand like this compound is determined by specific structural motifs that facilitate its interaction with a biological target. For its α-glucosidase inhibitory activity, molecular docking studies have provided insights into these critical interactions. nih.gov

The key findings from these computational analyses indicate that this compound binds effectively within the active site of the α-glucosidase enzyme. The primary mode of interaction involves the formation of hydrogen bonds. nih.gov The presence of multiple hydroxyl groups on the resorcinol (B1680541) and catechol moieties within the this compound structure provides ample opportunities for hydrogen bonding with amino acid residues in the enzyme's catalytic pocket.

The dimeric structure itself is a critical motif. By essentially doubling the monomeric structure of malabaricone C, this compound presents a larger surface area for van der Waals forces and potentially more hydrogen bond donors and acceptors, leading to a more stable and inhibitory ligand-enzyme complex. This dimerization is the most significant structural feature responsible for its enhanced potency over its monomeric analogue. nih.gov

Comparative SAR Studies with Naturally Occurring Analogues

Comparing the activity of this compound with its naturally occurring analogues provides a clearer picture of the structural requirements for biological potency. These analogues include its monomer, malabaricone C, as well as other related compounds like Giganteone D, and malabaricones A and B.

As previously established, this compound is a more potent α-glucosidase inhibitor than malabaricone C. nih.gov This demonstrates that dimerization enhances activity in this context. Another analogue, Giganteone D, has also been reported as a potent α-glucosidase inhibitor, suggesting that variations within the dimeric acylphenol class retain this valuable activity. researchgate.net

In quorum-sensing inhibition assays, the structural differences become even more telling. While this compound showed significant QS inhibitory activity, its analogues malabaricone A, malabaricone B, and malabaricone C displayed no significant inhibition of bioluminescence in E. coli biosensors under the same conditions. nih.gov This stark difference underscores that the dimeric structure of this compound is not just enhancing but is essential for this particular biological function.

A separate study focusing on the nuclease activity of malabaricones revealed that the resorcinol moiety, common to these compounds, was not responsible for this activity. nih.gov Instead, the catechol moiety present in malabaricone C was found to be crucial for its copper-dependent nuclease activity. nih.gov While this study did not include this compound, it provides valuable SAR data for the broader family, highlighting the distinct roles of different structural components (resorcinol vs. catechol) in mediating specific biological effects.

Table 2: Comparative Biological Activities of this compound and its Analogues

| Compound | Key Structural Feature | α-Glucosidase Inhibition | Quorum Sensing Inhibition | Nuclease Activity |

|---|---|---|---|---|

| This compound | Dimer of Malabaricone C | Potent (IC50 = 39.52 µM) nih.gov | Significant nih.gov | Not Reported |

| Giganteone D | Dimeric Acylphenol | Potent researchgate.net | Not Reported | Not Reported |

| Malabaricone C | Monomer, Catechol Moiety | Active (IC50 = 59.61 µM) nih.gov | Not Significant nih.gov | Active (Cu-dependent) nih.gov |

| Malabaricone B | Monomer, Methylated Catechol | Not Reported | Not Significant nih.gov | Less active than Mal C nih.gov |

| Malabaricone A | Monomer, Resorcinol Moiety | Not Reported | Not Significant nih.gov | Inactive nih.gov |

This table compiles findings from multiple studies to illustrate the structure-activity relationships within this compound family.

Computational Approaches to SAR Modeling (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to formalize the insights gained from SAR studies. qsaranalytics.com.mx QSAR models are mathematical algorithms that correlate the chemical structure of compounds with their biological or physicochemical properties. qsaranalytics.com.mx These models allow for the prediction of activity for novel or untested compounds based solely on their molecular structure, thereby accelerating drug discovery. qsaranalytics.com.mx

While specific QSAR studies focusing exclusively on this compound are not extensively reported in the literature, the available SAR data provides a strong foundation for developing such a model. A QSAR study for this compound and its analogues would involve:

Data Set Compilation: Assembling a dataset of compounds (this compound, B, C, D, E; malabaricones, etc.) with their corresponding measured biological activities (e.g., IC50 values for α-glucosidase inhibition).

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area, electronic properties).

Model Generation: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is developed that links the descriptors to the biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. qsaranalytics.com.mx

For the Giganteone family, a QSAR model could quantify the importance of dimerization, the contribution of the catechol versus the resorcinol moiety, and the impact of different alkyl chain lengths or substitutions. Such a model would be an invaluable tool for designing novel Giganteone-based ligands with potentially superior potency and selectivity as α-glucosidase inhibitors or quorum-sensing modulators.

Advanced Research Methodologies and Analytical Tools

Chemoproteomics for Molecular Target Identification

Chemoproteomics serves as a powerful strategy to identify the direct molecular binding partners of a bioactive small molecule within a complex biological system. nih.govresearchgate.net This is crucial for deciphering the mechanism of action of natural products like Giganteone A. nih.gov While specific chemoproteomic studies targeting this compound are not yet prevalent in published literature, the established methodologies offer a clear path for future investigations.

Two primary chemoproteomic strategies are particularly relevant for a natural product like this compound:

Affinity-based chemoproteomics: This classic approach involves immobilizing the small molecule (the "bait") onto a solid support, such as a bead, to capture its protein binding partners from a cell or tissue lysate. mdpi.comdrughunter.com The captured proteins are then identified using mass spectrometry. For this compound, this could unveil the specific enzymes, receptors, or other proteins it interacts with to exert its anti-diabetic or anti-quorum sensing effects.

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of entire enzyme families. nomuraresearchgroup.com This technique is especially useful for identifying the targets of covalently acting natural products. nomuraresearchgroup.com Should this compound or its derivatives be shown to act covalently, ABPP could map its interactions across the proteome, providing insights into its selectivity and potential off-target effects.

These unbiased, proteome-wide approaches are essential for moving beyond predicted targets to experimentally validated molecular interactions, which can reveal novel mechanisms and expand the therapeutic potential of this compound. nih.govnih.gov

High-Throughput Screening (HTS) in Biological Activity Discovery

High-Throughput Screening (HTS) employs automation and robotics to test hundreds of thousands of compounds against biological assays, accelerating the discovery of new "hits." frontiersin.orgmdpi.comlipidmaps.org The discovery of this compound's bioactivities stems from a more traditional, yet effective, form of screening known as bioassay-guided fractionation.

The process began with the screening of crude extracts from the bark of Myristica cinnamomea. researchgate.net These initial screens revealed promising biological activity, such as anti-quorum sensing and protease inhibitory effects. researchgate.netresearchgate.net This prompted researchers to systematically separate the extract into fractions and test each one, ultimately leading to the isolation of the active compounds, including this compound. researchgate.net

A key screening method used to identify its anti-quorum sensing properties involved the use of Escherichia coli biosensor strains. nih.govmdpi.com These engineered bacteria produce a measurable signal, such as bioluminescence, in response to quorum sensing molecules. mdpi.com A reduction in this signal upon exposure to a test compound indicates potential inhibitory activity. This compound was evaluated using E. coli biosensors [pSB401] and [pSB1075], which are responsive to different types of quorum sensing signal molecules, demonstrating its potential as a quorum sensing inhibitor. researchgate.netnih.gov While not HTS in the industrial sense, these targeted bioassays are a foundational screening method in natural product research. informaticsjournals.co.inhilarispublisher.com

| Screening Method | Model System | Activity Detected | Reference |

|---|---|---|---|

| Bioassay-guided Fractionation | Crude and fractionated extracts of Myristica cinnamomea | Anti-Quorum Sensing, Protease Inhibition | researchgate.netresearchgate.net |

| Biosensor Assay | E. coli [pSB401] and E. coli [pSB1075] | Anti-Quorum Sensing | nih.govmdpi.com |

| α-Glucosidase Inhibitory Assay | Isolated α-glucosidase enzyme | Enzyme Inhibition (Anti-diabetic potential) | researchgate.netnih.gov |

Advanced Cell-Based and Organoid Models for Efficacy Studies

To bridge the gap between biochemical assays and whole-organism studies, researchers utilize advanced cell-based and organoid models. These systems provide a more physiologically relevant context to evaluate a compound's efficacy and mechanism.

Cell-Based Models: Studies on compounds from the Myristica genus have employed cell-based models to investigate anti-inflammatory activity. The RAW 264.7 macrophage cell line, a standard model for inflammation, is stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. mdpi.comnawah-scientific.com The ability of a compound to reduce the production of inflammatory mediators like nitric oxide (NO) is then measured. While this has been shown for related compounds, it represents a key model for validating the potential anti-inflammatory effects of this compound. researchgate.net Furthermore, the E. coli biosensor assays used to screen for anti-quorum sensing activity are themselves a specialized form of cell-based model. nih.gov

Organoid Models: Organoids are three-dimensional, self-organizing structures grown from stem cells that mimic the architecture and function of an organ in vitro. researchgate.netbmglabtech.com Although no studies have yet reported using organoid models to test this compound, they offer significant future potential. For instance:

Intestinal Organoids: Could be used to study how this compound affects the complex interplay between host cells and the gut microbiome, particularly its ability to interfere with bacterial quorum sensing in a more realistic gut environment.

Pancreatic Organoids: Given this compound's potent α-glucosidase inhibitory activity, pancreatic organoids could be used to study its effects on pancreatic cell function and its potential to protect against damage associated with hyperglycemia. researchgate.netnih.gov

These advanced models are critical for assessing the efficacy of compounds in a context that better reflects human physiology before moving to preclinical animal studies. researchgate.netmedsci.org

In Vivo Preclinical Animal Models for Mechanistic Validation

In vivo animal models are indispensable for validating the physiological effects, mechanisms, and therapeutic potential of a compound observed in in vitro and cell-based assays. mdpi.comfrontiersin.org Currently, there is a lack of published literature detailing in vivo studies conducted specifically with this compound. However, based on its demonstrated bioactivities, several established preclinical models would be appropriate for future mechanistic validation.

For its potent α-glucosidase inhibitory activity, relevant animal models for type 2 diabetes would be essential. nih.gov

Streptozotocin (STZ)-induced Diabetic Models: In these models, the chemical STZ is used to destroy pancreatic β-cells, inducing hyperglycemia in rodents. medsci.org This model would be suitable for evaluating whether this compound's ability to inhibit carbohydrate-digesting enzymes translates to a reduction in post-meal blood glucose spikes in vivo.

Genetically Diabetic Models: Spontaneously diabetic models like the Goto-Kakizaki (GK) rat or the db/db mouse, which exhibit insulin (B600854) resistance and other hallmarks of type 2 diabetes, could provide deeper insights into the compound's efficacy in a chronic disease state. frontiersin.orgnih.gov

For its anti-quorum sensing activity, bacterial infection models would be necessary to determine if this compound can disrupt virulence and pathogenesis in vivo. This could involve models of biofilm formation on medical implants or acute infection models in mice to assess if the compound can mitigate the severity of a bacterial infection by interfering with cell-to-cell communication. researchgate.netbmglabtech.com While some researchers have noted that in vivo studies on related compounds from Myristica cinnamomea should be undertaken, such reports on this compound are still forthcoming. cabidigitallibrary.org

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry provides powerful tools to predict and analyze the interaction between a small molecule and its protein target at an atomic level. mdpi.com Molecular docking and molecular dynamics (MD) simulations have been instrumental in understanding the potential mechanisms of this compound.

α-Glucosidase Inhibition: Molecular docking studies were performed to elucidate how this compound achieves its potent α-glucosidase inhibitory activity. nih.gov These simulations showed that this compound fits into the active site of the α-glucosidase enzyme. researchgate.netnih.gov The stability of this interaction is attributed to the formation of multiple hydrogen bonds with key amino acid residues within the active site. nih.gov This computational insight helps explain why this compound is significantly more potent than the standard drug, acarbose. nih.gov

Anti-Quorum Sensing Activity: Molecular docking has also been proposed as a tool to understand the anti-quorum sensing activity of compounds like this compound. jci.orgresearchgate.net These simulations can predict the binding affinity of the compound to key proteins in the quorum sensing signaling cascade, such as the signal synthases or receptors. plos.org By identifying the most likely protein targets and the specific interactions that stabilize the binding, these computational methods can guide further experimental validation.

| Methodology | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Molecular Docking | α-Glucosidase | This compound docks into the active site, forming hydrogen bonds with key residues. Predicted to be a potent inhibitor. | researchgate.netnih.gov |

| Molecular Docking | Quorum Sensing-related proteins (e.g., LasI, QscR) | Proposed to predict binding affinity and identify potential targets within the QS pathway for inhibition. | jci.orgplos.org |

Multi-Omics Integration (e.g., Transcriptomics, Metabolomics) for Systems-Level Understanding

A systems-level understanding of a compound's impact requires integrating data from multiple "omics" layers, such as transcriptomics (gene expression) and metabolomics (metabolite profiles). tandfonline.com This approach provides a holistic view of the cellular response to a bioactive molecule.

Transcriptomics: Transcriptome analysis has been used to investigate the anti-quorum sensing effects of compounds isolated from Myristica cinnamomea. Studies on the related compound malabaricone C showed that it suppressed the expression of key quorum sensing-related genes. researchgate.net The use of E. coli biosensors to test this compound also relies on a transcriptomic output, where the expression of a reporter gene (producing bioluminescence) is dependent on the activation of the quorum sensing pathway. nih.gov The inhibition of bioluminescence by this compound is a direct indicator of its ability to modulate gene expression regulated by quorum sensing. researchgate.net

Metabolomics: Metabolomic profiling has been a key analytical tool for the initial discovery and characterization of compounds within Myristica species. researchgate.net Untargeted metabolomic analysis using techniques like High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) allows for the comprehensive cataloging of secondary metabolites in plant extracts, which led to the identification of this compound and related acylphenols. researchgate.netnih.gov

By integrating these approaches, researchers can build a more complete picture of this compound's activity. For example, treating a bacterial culture with this compound and then performing parallel transcriptomic and metabolomic analyses could reveal not only which virulence genes are downregulated but also how the bacteria's metabolic pathways are altered as a consequence. This multi-omics approach is crucial for understanding the full biological impact of natural products.

Future Perspectives and Research Challenges

Exploration of Undiscovered Biological Activities and Therapeutic Potential

Giganteone A has been identified as a potent inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion, exhibiting an inhibitory potency 37 times greater than the standard drug, acarbose. nih.gov This finding, coupled with its significant free radical scavenging properties, positions this compound as a promising candidate for diabetes mellitus pharmacotherapy. nih.govmdpi.comum.edu.my

However, the therapeutic potential of this compound may extend far beyond its anti-diabetic effects. The Myristica genus, from which this compound is isolated, is a rich source of secondary metabolites reported to possess a wide array of pharmacological effects. mdpi.com These include anti-inflammatory, cytotoxic, anti-platelet, antimicrobial, and antioxidant activities. mdpi.comacs.org A significant future research direction is to systematically screen this compound for these and other undiscovered biological activities. Investigating its potential as an anti-inflammatory agent, for instance, is warranted, given that related compounds from Myristica fragrans have shown potent inhibition of key inflammatory signaling pathways. acs.org The challenge lies in conducting broad-based screening and identifying new therapeutic areas where this unique dimeric structure could offer novel solutions.

| Activity | Status for this compound | Potential Future Exploration | Source |

| α-Glucosidase Inhibition | Confirmed, highly potent | Optimization of structure for enhanced potency | nih.gov |

| Antioxidant | Confirmed (DPPH radical scavenging) | In-depth mechanistic studies and in vivo validation | nih.gov |

| Anti-inflammatory | Undiscovered | Investigation of effects on NF-κB, COX-2, and other inflammatory markers | mdpi.comacs.org |

| Cytotoxic / Anticancer | Undiscovered | Screening against various cancer cell lines | mdpi.com |

| Antimicrobial / Antifungal | Undiscovered | Testing against a panel of pathogenic microbes | mdpi.commdpi.com |

| Anti-platelet | Undiscovered | Evaluation in models of thrombosis and platelet aggregation | mdpi.com |

Comprehensive Elucidation of Biosynthetic Pathways for Engineered Production

The natural abundance of this compound is low, making extraction from plant sources an unsustainable method for large-scale production. A critical research challenge is the complete elucidation of its biosynthetic pathway to enable engineered production in microbial or plant-based systems. genestogenomes.orgfraunhofer.de In plants, the genes responsible for the biosynthesis of natural products are often dispersed across the genome, complicating their identification. frontiersin.org

Future research will need to integrate multi-omics approaches, including transcriptomics and metabolomics, to identify the enzymes involved in the formation of this compound. researchgate.net It is hypothesized that this compound is formed through the dimerization of its monomer, malabaricone C. nih.gov The key enzymatic steps, likely involving specific oxidases and synthases that catalyze this coupling, remain unknown. Modern techniques like chemoproteomics, which uses activity-based probes to identify functional enzymes directly from plant extracts, could accelerate this discovery process. frontiersin.org Once the pathway is fully characterized, the relevant genes can be transferred to a heterologous host, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana, to develop a scalable and sustainable biomanufacturing platform. nih.govnih.gov

Development of Novel Synthetic Routes for Scalable and Sustainable Access

Parallel to biosynthetic approaches, the development of a novel, scalable total synthesis of this compound is a major goal in organic chemistry. numberanalytics.com Currently, no complete synthetic route has been published, representing a significant research gap. A successful synthesis would provide two key benefits: a reliable supply of the compound for extensive preclinical testing and the ability to create structural analogues. iiserpune.ac.in

The primary challenge in synthesizing this compound lies in the stereoselective construction of the complex dimeric structure, including the specific biphenyl (B1667301) linkage. Future synthetic strategies will likely employ advanced transition metal-catalyzed cross-coupling reactions to form this bond. numberanalytics.com The development of a "green" or sustainable synthesis, minimizing the use of hazardous reagents and maximizing efficiency, is also a crucial consideration. nih.govacs.org Designing such a route would not only provide access to this compound but also to a library of related molecules, which are essential for establishing structure-activity relationships (SAR) and optimizing its therapeutic properties.

Addressing Research Gaps in Mechanistic Understanding

While molecular docking studies have provided initial insights into how this compound interacts with the α-glucosidase active site through hydrogen bonds, a deeper mechanistic understanding is required. nih.gov For its antioxidant activity, the precise mechanisms of radical scavenging and its effects on cellular antioxidant pathways are yet to be fully explored.

A significant research gap is the lack of knowledge regarding its molecular targets and mechanisms for other potential bioactivities, such as anti-inflammatory or cytotoxic effects. scribbr.com Future studies should aim to move beyond phenotypic screening to identify the direct proteins and signaling pathways that this compound modulates. For example, investigating its effect on the NF-κB and AP-1 signaling pathways, which are central to inflammation and were shown to be inhibited by other Myristica metabolites, would be a logical next step. acs.org Unraveling these mechanisms is fundamental for its validation as a therapeutic lead and for understanding any potential off-target effects.

Translational Considerations in Preclinical Development (excluding clinical trials)

Bridging the gap between promising in vitro findings and a viable therapeutic candidate requires a robust preclinical development strategy. eccrt.comnih.gov A key future challenge for this compound is to progress from basic enzymatic and cell-free assays to more complex and translationally relevant models. carcinotech.com This involves evaluating its efficacy and target engagement in cell-based models of disease and, subsequently, in appropriate animal models that mimic human conditions like diabetes or inflammatory diseases. nih.gov

Essential preclinical studies will need to characterize the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). universiteitleiden.nl Understanding these parameters is critical for determining its bioavailability and potential for reaching its intended biological target in the body. The goal of this preclinical phase is to build a comprehensive data package that provides a clear rationale for its mechanism of action and demonstrates a strong proof-of-concept for its efficacy, thereby justifying further development. eccrt.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Future research on this compound can leverage AI/ML in several key areas:

Target Identification and Polypharmacology Prediction: AI algorithms can analyze the structure of this compound to predict additional biological targets, potentially uncovering new therapeutic applications and understanding its polypharmacology. scielo.br

Virtual Screening and Analogue Design: ML models can be trained on existing data to virtually screen libraries of novel this compound analogues, predicting their potency and potential toxicity. This allows researchers to prioritize the synthesis of the most promising compounds. mdpi.comscielo.br

Biosynthetic Gene Cluster Identification: AI can analyze large-scale genomic and transcriptomic data from the Myristica genus to help identify the genes involved in the biosynthesis of this compound. researchgate.net

Retrosynthesis Planning: Computational tools are being developed to assist chemists in designing novel and efficient synthetic routes for complex molecules. numberanalytics.com

Q & A

Q. What experimental methodologies are used to assess Giganteone A’s quorum sensing (QS) inhibitory activity?

this compound’s anti-QS effects are evaluated using E. coli biosensors (pSB401 and pSB1075) that detect short-chain (C6-HSL) and long-chain (C12-HSL) acyl-homoserine lactones (AHLs), respectively . Bioluminescence (measured as RLU/OD) is quantified using a microplate reader (e.g., Tecan Infinite M200Pro) over 24 hours, with concentrations ranging from 95–380 µg/mL. DMSO is used as a solvent control to rule out antimicrobial effects. Data are analyzed via one-way ANOVA (p < 0.05) with post-hoc t-tests .

Q. How does this compound compare to other acylphenols in α-glucosidase inhibition?

In Myristica cinnamomea, this compound (IC₅₀ = 39.52 µM) outperforms Malabaricone A (IC₅₀ = 236.03 µM) and is comparable to Malabaricone E (IC₅₀ = 35.86 µM) in α-glucosidase inhibition assays . Acarbose, a standard antidiabetic drug, has a much higher IC₅₀ (1449.67 µM), highlighting this compound’s therapeutic potential. Lineweaver-Burk analysis for related compounds (e.g., Giganteone D) reveals mixed-type inhibition, suggesting competitive and non-competitive binding modes .

Q. What controls are critical in QS inhibition assays to ensure validity?

Essential controls include:

- Negative controls : DMSO-treated biosensors to confirm solvent inertness .

- Positive controls : Exogenous AHLs (e.g., C6-HSL for pSB401) to validate biosensor responsiveness .

- Growth controls : OD₆₀₀ measurements to distinguish QS inhibition from general antimicrobial effects .

Advanced Research Questions

Q. How do concentration-dependent effects of this compound vary between E. coli pSB401 and pSB1075 biosensors?

this compound shows stronger inhibition against pSB401 (short-chain AHL sensor) at 95 µg/mL, while pSB1075 (long-chain AHL sensor) requires higher concentrations (≥285 µg/mL) for significant bioluminescence reduction . This suggests structural specificity in AHL-binding pockets. Statistical significance (p < 0.05) is confirmed via ANOVA, with RLU/OD normalization accounting for growth variations .

Q. What mechanisms explain the mixed-type inhibition kinetics observed in enzyme assays for related compounds?

For dimeric acylphenols like Giganteone D, mixed-type inhibition (Ki₁ = 22.16 µM, Ki₂ = 72.49 µM) implies dual binding to enzyme active sites and allosteric regions . Molecular docking studies (not included in evidence) are recommended to map binding interactions. For this compound, similar mechanistic studies are needed to clarify its α-glucosidase inhibition mode.

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

- Strain-specific responses : pSB401 vs. pSB1075 biosensors detect different AHLs, leading to variable efficacy .

- Assay conditions : Variations in incubation time (e.g., 24 vs. 48 hours) or culture density (OD₆₀₀ = 0.1 vs. 0.05) affect RLU/OD ratios .

- Compound purity : Phytochemical extracts may contain co-eluting inhibitors (e.g., Malabaricone C) that synergize or antagonize this compound .

Q. What statistical approaches are optimal for dose-response studies of this compound?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values from dose-response curves. For multi-concentration assays (e.g., 95–380 µg/mL), one-way ANOVA with Tukey’s post-hoc test identifies significant differences between groups (p < 0.05) . Normalize bioluminescence to cell density (RLU/OD) to control for growth effects .

Methodological Recommendations

- QS Inhibition Assays : Prioritize biosensors with validated AHL specificity (e.g., pSB401 for C6-HSL) and include growth-normalized RLU measurements .

- Enzyme Kinetics : Combine IC₅₀ assays with Lineweaver-Burk plots to classify inhibition types (competitive, non-competitive, mixed) .

- Data Reproducibility : Replicate experiments three times (n = 3) and report mean ± SD to ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.